2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid
Description
2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with a tert-butylamino moiety at position 2 and a methyl group at position 4. Its molecular formula is C₁₂H₁₇NO₄S (calculated molecular weight: 269.34 g/mol).
Properties
IUPAC Name |
2-(tert-butylsulfamoyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-10(9(7-8)11(14)15)18(16,17)13-12(2,3)4/h5-7,13H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGIOXBLFCVKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with tert-butylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. Common reagents used in this synthesis include:
- 5-methylbenzoic acid
- tert-butylamine
- Sulfonyl chloride derivative
- Base (e.g., pyridine) to neutralize the HCl formed during the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to unsubstituted benzoic acids, favoring passive diffusion across membranes. Tetrazole-containing analogs () exhibit lower logP due to polar nitrogen-rich rings .
- Acidity : The sulfamoyl group (pKa ~10-11) and benzoic acid (pKa ~4-5) create a dual acidic profile, whereas tetrazoles (pKa ~4-5) mimic carboxylic acids but with higher metabolic resistance .
- Solubility : The boronic acid in ’s compound enhances aqueous solubility via hydrogen bonding, contrasting with the target compound’s tert-butyl-driven hydrophobicity .
Biological Activity
Overview
2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and this compound's unique structural characteristics suggest it may offer similar or enhanced biological effects.
Chemical Structure and Properties
- Chemical Formula : C12H17N1O3S
- Molecular Weight : 271.33 g/mol
- CAS Number : 29083-08-7
The compound features a sulfonamide group attached to a benzoic acid moiety, which is critical for its biological activity. The tert-butyl group is notable for influencing the compound's pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound primarily involves its interaction with bacterial enzymes. It mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting folic acid synthesis essential for bacterial growth. This competitive inhibition is a hallmark of sulfonamide antibiotics.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that such sulfonamides can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to antibacterial effects, there are indications that this compound may also possess antifungal activity. Similar benzoic acid derivatives have demonstrated the ability to inhibit fungal growth in vitro, suggesting that this compound could be explored for antifungal applications .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Sulfamethoxazole | Antibacterial | Widely used in treating urinary tract infections |
| Sulfadiazine | Antibacterial | Used in combination therapies for toxoplasmosis |
| Sulfamethazine | Veterinary Medicine | Commonly applied in livestock for disease prevention |
| This compound | Potential Antibacterial & Antifungal | Unique tert-butyl group enhances activity |
Case Studies and Research Findings
A study published in PMC highlighted the biological evaluation of benzoic acid derivatives, showing that specific structural modifications can enhance their interaction with target enzymes involved in protein degradation systems . This suggests that this compound could similarly influence proteostasis and potentially serve as a lead compound for developing new therapeutics.
Another research effort focused on the anti-inflammatory properties of benzoic acid derivatives indicated that compounds with similar structures effectively reduced pro-inflammatory cytokine production in cellular models . This positions the compound as a candidate for further investigation in inflammatory disease contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
